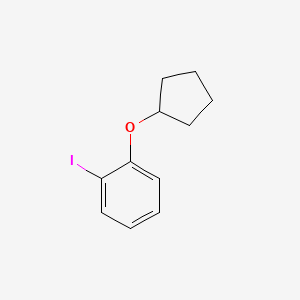
AKOS Z63P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AKOS Z63P is an organic compound that belongs to the class of pyridinecarboxamides It is characterized by the presence of a piperidine ring attached to the pyridinecarboxamide structure
Méthodes De Préparation
The synthesis of AKOS Z63P involves several steps. One common synthetic route includes the reaction of 3-pyridinecarboxylic acid with piperidine in the presence of a coupling agent such as carbodiimide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
AKOS Z63P undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
AKOS Z63P has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of AKOS Z63P involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
AKOS Z63P can be compared with other similar compounds, such as:
N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride: This compound has a similar structure but differs in the substitution pattern on the pyridine ring.
N-Benzyl-4-chloro-2-pyridinecarboxamide: Another related compound with different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
N-piperidin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15) |
Clé InChI |
BSGCAADUBFYIEL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2H-1-Benzopyran-2-one, 7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-](/img/structure/B8792448.png)
![Ethanamine, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B8792456.png)


![5-Fluoro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B8792488.png)

![5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8792496.png)


![6-Isopropyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8792511.png)


![methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B8792540.png)

